molecular formula C40H74O4 B12670104 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate CAS No. 93904-79-1

4-(Octadecenyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12670104
CAS No.: 93904-79-1
M. Wt: 619.0 g/mol
InChI Key: NZWJLWCSPZNSSE-IJEYNDPJSA-N
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Description

4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C40H74O4 and a molecular weight of 619.01316 g/mol . It is known for its unique structure, which includes long hydrocarbon chains and a succinate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with octadecenyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows:

Succinic Acid+Octadecenyl Alcohol4-(Octadecenyl) hydrogen 2-octadecenylsuccinate+Water\text{Succinic Acid} + \text{Octadecenyl Alcohol} \rightarrow \text{this compound} + \text{Water} Succinic Acid+Octadecenyl Alcohol→4-(Octadecenyl) hydrogen 2-octadecenylsuccinate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Octadecenyl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The succinate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted succinate derivatives.

Scientific Research Applications

4-(Octadecenyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate involves its interaction with lipid bilayers and cell membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octadecenyl) succinic anhydride
  • 4-(Octadecenyl) succinic acid
  • 4-(Octadecenyl) hydrogen succinate

Uniqueness

4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is unique due to its dual long-chain hydrocarbon groups, which provide enhanced hydrophobic interactions compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring strong hydrophobic interactions.

Properties

CAS No.

93904-79-1

Molecular Formula

C40H74O4

Molecular Weight

619.0 g/mol

IUPAC Name

(E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C40H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(40(42)43)37-39(41)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33-34,36,38H,3-30,32,35,37H2,1-2H3,(H,42,43)/b33-31+,36-34+

InChI Key

NZWJLWCSPZNSSE-IJEYNDPJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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